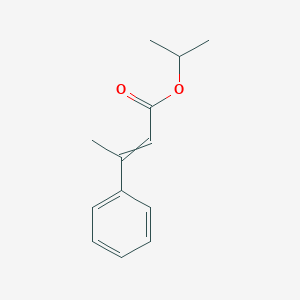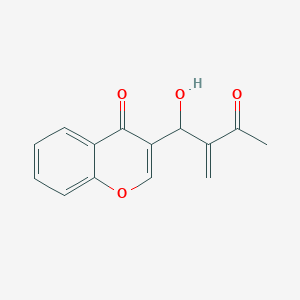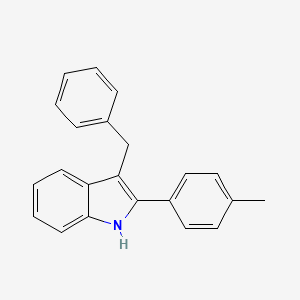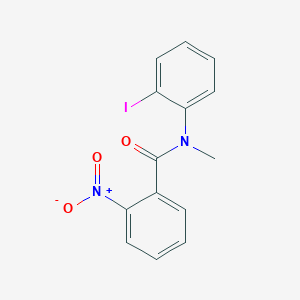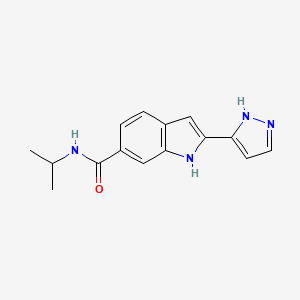![molecular formula C37H56O5 B14206062 1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one CAS No. 823808-11-3](/img/structure/B14206062.png)
1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one is a chemical compound known for its unique structural properties. It features a prop-2-en-1-one backbone with two phenyl groups substituted with 11-hydroxyundecyl chains.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one typically involves a multi-step process. One common method includes the reaction of 4-hydroxybenzaldehyde with 11-bromoundecanol to form 4-[(11-hydroxyundecyl)oxy]benzaldehyde. This intermediate is then subjected to a Claisen-Schmidt condensation with acetone to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction .
化学反应分析
Types of Reactions
1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond in the prop-2-en-1-one backbone can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of ethers or esters.
科学研究应用
1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
作用机制
The mechanism of action of 1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound’s amphiphilic nature allows it to interact with cell membranes, potentially disrupting their integrity and leading to cell death .
相似化合物的比较
Similar Compounds
1,3-Diphenylprop-2-en-1-one: Lacks the long hydroxyalkyl chains, making it less amphiphilic.
(E)-1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one: Contains different substituents on the phenyl rings, leading to different chemical properties.
Uniqueness
1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one is unique due to its long hydroxyalkyl chains, which impart amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions .
属性
CAS 编号 |
823808-11-3 |
|---|---|
分子式 |
C37H56O5 |
分子量 |
580.8 g/mol |
IUPAC 名称 |
1,3-bis[4-(11-hydroxyundecoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C37H56O5/c38-29-15-11-7-3-1-5-9-13-17-31-41-35-24-19-33(20-25-35)21-28-37(40)34-22-26-36(27-23-34)42-32-18-14-10-6-2-4-8-12-16-30-39/h19-28,38-39H,1-18,29-32H2 |
InChI 键 |
AJRRCQDBOJGOEZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)OCCCCCCCCCCCO)OCCCCCCCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


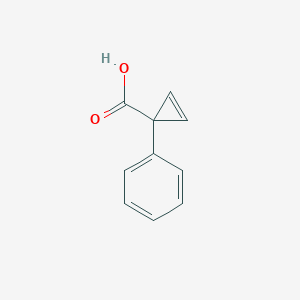
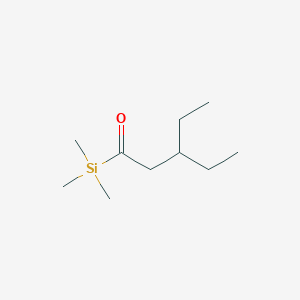
![Methanesulfonamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14205987.png)
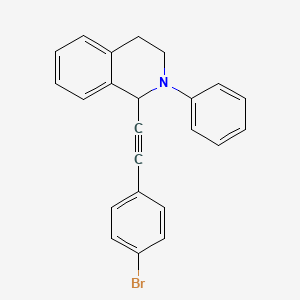
![3-(3,4-Dimethoxyphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B14205990.png)
![2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate](/img/structure/B14205992.png)
![1H-Indole, 3-[[(2S,4S)-2,5,5-triethyl-3-methyl-4-oxazolidinyl]methyl]-](/img/structure/B14205993.png)
silane](/img/structure/B14205997.png)
![Methyl 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoate](/img/structure/B14206004.png)
